2-Amino-5-nitropyrimidin-4(1H)-one

描述

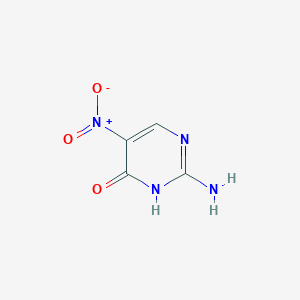

2-Amino-5-nitropyrimidin-4(1H)-one is a heterocyclic organic compound with the molecular formula C₄H₄N₄O₃ This compound is characterized by a pyrimidine ring substituted with an amino group at the second position and a nitro group at the fifth position

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-nitropyrimidin-4(1H)-one typically involves the nitration of 2-amino-4-hydroxypyrimidine. One common method includes the reaction of 2-amino-4-hydroxypyrimidine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out at low temperatures to control the nitration process and prevent over-nitration.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

Reduction: this compound can undergo reduction reactions to form 2-amino-5-aminopyrimidin-4(1H)-one. Common reducing agents include hydrogen gas in the presence of palladium on carbon.

Substitution: The nitro group in this compound can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Reduction: 2-Amino-5-aminopyrimidin-4(1H)-one.

Substitution: Various substituted pyrimidin-4(1H)-one derivatives depending on the nucleophile used.

科学研究应用

Antimicrobial Activity

Research has indicated that 2-amino-5-nitropyrimidin-4(1H)-one exhibits antimicrobial properties, making it a candidate for developing new antibiotics. The nitro group is crucial for its bioactivity, as it can participate in redox reactions that inhibit bacterial growth .

Antiviral and Anticancer Potential

Studies have shown that derivatives of pyrimidine compounds, including this compound, can inhibit viral replication and exhibit anticancer activity. These compounds are being explored for their ability to interfere with nucleic acid synthesis in pathogens and cancer cells .

Anti-inflammatory Effects

There is emerging evidence that compounds similar to this compound may possess anti-inflammatory properties by modulating nitric oxide (NO) production in immune cells. This suggests potential applications in treating inflammatory diseases .

Agrochemical Applications

The compound's reactivity allows for its use as an intermediate in the synthesis of agrochemicals, particularly those aimed at pest control. Its derivatives have been studied for their efficacy against various agricultural pests, enhancing crop protection strategies .

| Compound Name | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Antimicrobial | TBD | Potential against bacterial infections |

| 5-Fluoro-2-amino-4,6-dichloropyrimidine | NO Production Inhibition | 2 | Most effective in inhibiting immune response |

| 6-Chloro-2-methyl-5-nitropyrimidin-4(1H)-one | Antiviral | TBD | Structural analog with similar properties |

Case Study 1: Antimicrobial Screening

A study conducted on various pyrimidine derivatives, including this compound, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the nitro group could enhance activity against resistant strains.

Case Study 2: Anti-inflammatory Research

In vitro assays using mouse peritoneal cells showed that compounds derived from pyrimidine structures could suppress NO production significantly. This finding highlights the potential of these compounds in developing anti-inflammatory therapies.

作用机制

The mechanism of action of 2-Amino-5-nitropyrimidin-4(1H)-one in biological systems often involves its interaction with specific enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets, leading to various biological effects. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity.

相似化合物的比较

2-Amino-4-hydroxypyrimidine: Lacks the nitro group, making it less reactive in certain chemical reactions.

2-Amino-5-methylpyrimidine: Substituted with a methyl group instead of a nitro group, altering its chemical and biological properties.

2-Amino-5-chloropyrimidine:

Uniqueness: 2-Amino-5-nitropyrimidin-4(1H)-one is unique due to the presence of both an amino and a nitro group on the pyrimidine ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research.

生物活性

Overview

2-Amino-5-nitropyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of both amino and nitro functional groups, which contribute to its diverse biological properties. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure consists of a pyrimidine ring with an amino group at position 2 and a nitro group at position 5, which are critical for its biological activity.

Research indicates that the biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes, which can lead to antiproliferative effects in cancer cells. For instance, studies have demonstrated that derivatives of this compound can inhibit alkaline phosphatase, an enzyme often overexpressed in cancerous tissues .

- Antimicrobial Properties : The nitro group in its structure is known to enhance antimicrobial activity. Compounds with similar structures have been reported to exhibit significant antibacterial and antifungal properties .

Antiproliferative Activity

A series of studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast) | 0.075 | |

| HeLa (Cervical) | 0.058 | |

| PC3 (Prostate) | 0.021 | |

| Hep2 (Laryngeal) | 0.035 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating potent antiproliferative activity across multiple cell lines.

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the amino and nitro groups significantly affect biological activity. For example, introducing additional substituents on the pyrimidine ring can enhance or diminish potency against specific targets. The presence of electron-withdrawing groups (like nitro) has been correlated with increased activity against certain cancer cell lines .

Case Studies

- Anticancer Activity : In a study focusing on the synthesis and evaluation of various pyrimidine derivatives, researchers found that compounds similar to this compound exhibited significant cytotoxicity against MDA-MB-231 cells, suggesting potential for development as anticancer agents .

- Antimicrobial Evaluation : Another investigation assessed the antibacterial properties of several derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated notable inhibition zones, particularly against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Amino-5-nitropyrimidin-4(1H)-one with high purity?

To synthesize this compound, multi-step reactions involving nitration and cyclization are typically employed. Key steps include:

- Reagent selection : Use of 5-fluorocytosine analogs as intermediates (e.g., via fluorinated pyrimidine precursors) to introduce the nitro group .

- Reaction conditions : Maintain temperatures between 60–80°C and pH 7–9 to avoid side reactions like over-nitration or decomposition .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity .

- Yield optimization : Reported yields range from 70% to 96% depending on substituents and reaction control .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- 1H/13C NMR : Identifies functional groups (e.g., NH2 at δ 7.26 ppm, aromatic protons) and confirms regiochemistry .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]+ at m/z 183.04) and fragmentation patterns .

- IR spectroscopy : Detects carbonyl (C=O at ~1650 cm⁻¹) and amino (N–H at ~3260 cm⁻¹) groups .

- X-ray crystallography : Resolves tautomeric forms and hydrogen-bonding networks in solid-state structures .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >200°C for nitro derivatives) .

- pH sensitivity : Monitor hydrolysis in acidic (pH <3) or basic (pH >10) conditions via HPLC, noting nitro group reduction to amine byproducts .

- Light exposure : Store samples in amber vials to prevent photodegradation of the nitro moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data from different synthesis batches?

- Cross-validation : Compare NMR and HRMS data with literature benchmarks (e.g., δ 7.26 ppm for NH in pyrimidinones ).

- Isomer identification : Use X-ray crystallography to distinguish between tautomers (e.g., 4(1H)-one vs. 4(3H)-one forms) .

- Batch analysis : Apply multivariate statistical methods (e.g., PCA) to spectral datasets to isolate batch-specific anomalies .

Q. What strategies optimize regioselectivity in nitration reactions for pyrimidinone derivatives?

- Directing groups : Electron-donating groups (e.g., –NH2) at position 2 direct nitration to position 5 via resonance stabilization .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nitro group incorporation by stabilizing transition states .

- Catalytic control : Use Brønsted acids (e.g., H2SO4) to protonate reactive sites and suppress competing pathways .

Q. What computational approaches are effective for studying the reactivity of this compound?

- DFT (Density Functional Theory) : Models electronic properties (e.g., HOMO/LUMO gaps) to predict sites for electrophilic/nucleophilic attack .

- Molecular docking : Screens interactions with biological targets (e.g., enzymes in nucleic acid synthesis) to guide drug design .

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., hydrogen bonds) in crystal structures to explain stability trends .

Q. How can researchers mitigate the sensitivity of the nitro group during multi-step syntheses?

- Protective groups : Temporarily replace –NO2 with –NHBoc to prevent reduction or side reactions in subsequent steps .

- Low-temperature reactions : Perform nitration below 0°C to minimize decomposition .

- Inert atmospheres : Use argon/nitrogen to avoid oxidation during purification .

Q. What methodologies are used to analyze tautomeric forms of this compound?

属性

IUPAC Name |

2-amino-5-nitro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O3/c5-4-6-1-2(8(10)11)3(9)7-4/h1H,(H3,5,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMCRIHJUALWCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=N1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10291124 | |

| Record name | 2-amino-4-hydroxy-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7254-29-7 | |

| Record name | 7254-29-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-4-hydroxy-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。